4-(苯氧基甲基)-1,3-噻唑-2-胺

描述

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its classification (e.g., antibiotic, antifungal, etc.) and its uses .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis (TGA) can be used .科学研究应用

合成和化学性质

- 区域选择性曼尼希反应已被用于向壳聚糖引入 N-苄基侧链,展示了一种提高这种天然聚氨基多糖在有机溶剂中溶解度的方法,从而扩大了其在生物医学和化学领域的潜在应用 (Omura 等人,2001 年)。

抗菌和抗增殖活性

- 一项对源自 1,3,4-噻二唑化合物的席夫碱的研究表明,化合物具有很高的 DNA 保护能力,可抵抗氧化损伤,并对特定细菌具有很强的抗菌活性。这表明噻唑衍生物在开发治疗剂中的潜力 (Gür 等人,2020 年)。

- 另一项研究探索了 2-氨基-1,3,4-噻二唑作为抗菌剂的潜在支架的抗菌特性。该研究强调了噻二唑衍生物在解决微生物对抗生素的耐药性日益严重的问题中的重要性 (Serban 等人,2018 年)。

缓蚀

- 噻唑和噻二唑衍生物已显示出作为金属缓蚀剂的潜力。一项研究证明了它们在保护铁表面免受腐蚀方面的有效性,突出了此类化合物在工业应用中提高金属部件耐用性的相关性 (Kaya 等人,2016 年)。

化学合成和应用

- 对具有抗菌活性的噻唑及其稠合衍生物的合成研究拓宽了对这些化合物的化学反应性和潜在药物应用的理解 (Wardkhan 等人,2008 年)。

- 通过氨基甲基化工艺开发新型壳聚糖衍生物表明,噻唑结构的改性如何导致具有改进特性的材料,可用于各种科学和工业领域 (Omura 等人,2001 年)。

作用机制

安全和危害

未来方向

属性

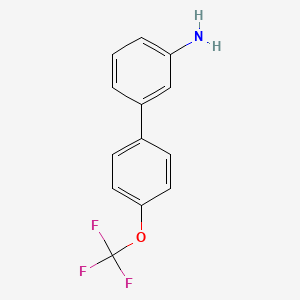

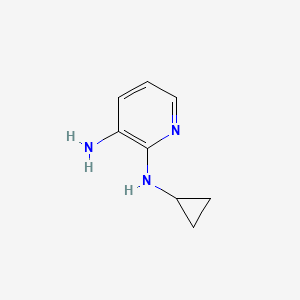

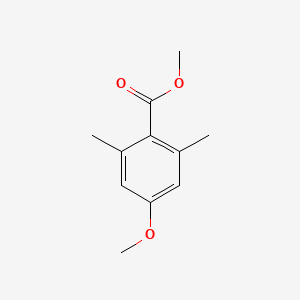

IUPAC Name |

4-(phenoxymethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQVZJWKWGNLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365982 | |

| Record name | 4-(phenoxymethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenoxymethyl)-1,3-thiazol-2-amine | |

CAS RN |

94830-63-4 | |

| Record name | 4-(phenoxymethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)

![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)

![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)